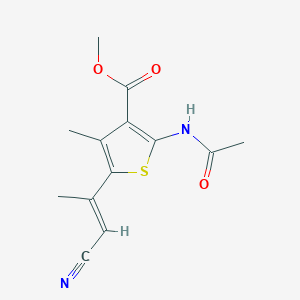![molecular formula C18H18ClNO4 B5680842 methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'MCPB' and belongs to the family of benzoate esters. MCPB has a molecular formula of C21H20ClNO4 and a molecular weight of 393.84 g/mol.
Mechanism of Action
The mechanism of action of MCPB is not fully understood. However, studies have shown that MCPB inhibits the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. MCPB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MCPB has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, which can cause various physiological effects, including muscle contractions, increased heart rate, and respiratory distress. Inhibition of cancer cell growth can lead to the prevention and treatment of cancer.
Advantages and Limitations for Lab Experiments
MCPB has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of small amounts of the compound in experiments. However, its high potency can also lead to toxicity and adverse effects. Another advantage is its ability to selectively inhibit certain enzymes, allowing for the study of specific biochemical pathways. However, the lack of understanding of its mechanism of action can limit its use in certain experiments.
Future Directions
There are several future directions for the study of MCPB. One direction is the development of more potent and selective inhibitors of enzymes involved in various biochemical pathways. Another direction is the study of the potential applications of MCPB in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthesis methods for MCPB can lead to the production of more efficient and cost-effective compounds.
Synthesis Methods
The synthesis of MCPB involves a multi-step process that includes various chemical reactions. The first step involves the synthesis of 3-phenylpropanoic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 5-chloro-2-methoxybenzoic acid to form the intermediate product. The final step involves the reaction of the intermediate product with methylamine to form MCPB.
Scientific Research Applications
MCPB has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biochemistry. In agriculture, MCPB is used as a herbicide to control the growth of broadleaf weeds in crops such as wheat, barley, and oats. In medicine, MCPB has been studied for its potential anticancer properties. Studies have shown that MCPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, MCPB has been used as a tool to study the mechanism of action of various enzymes.
properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-(3-phenylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-16-11-15(14(19)10-13(16)18(22)24-2)20-17(21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSZKESVPHOZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methoxy-4-(3-phenylpropanoylamino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)

![5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5680782.png)
![2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5680793.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidine](/img/structure/B5680799.png)

![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![7-[(3,5-dimethylisoxazol-4-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5680831.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)

![3-isopropoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5680866.png)

![N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5680875.png)
![N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide](/img/structure/B5680888.png)